molecular formula C8H9ClN2O5S B8417091 2-Chloro-N-(2-hydroxyethyl)-5-nitro-benzenesulfonamide

2-Chloro-N-(2-hydroxyethyl)-5-nitro-benzenesulfonamide

Cat. No. B8417091
M. Wt: 280.69 g/mol
InChI Key: MJDCRSJTIITBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(2-hydroxyethyl)-5-nitro-benzenesulfonamide is a useful research compound. Its molecular formula is C8H9ClN2O5S and its molecular weight is 280.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-(2-hydroxyethyl)-5-nitro-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(2-hydroxyethyl)-5-nitro-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-N-(2-hydroxyethyl)-5-nitro-benzenesulfonamide

Molecular Formula

C8H9ClN2O5S

Molecular Weight

280.69 g/mol

IUPAC Name

2-chloro-N-(2-hydroxyethyl)-5-nitrobenzenesulfonamide

InChI

InChI=1S/C8H9ClN2O5S/c9-7-2-1-6(11(13)14)5-8(7)17(15,16)10-3-4-12/h1-2,5,10,12H,3-4H2

InChI Key

MJDCRSJTIITBGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)NCCO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude N-[2-(tert-butyldiphenylsilanyloxy)-ethyl]-2-chloro-5-nitro-benzenesulfonamide obtained above (theoretical 8.09 g) was dissolved in tetrahydrofuran (50 ml) and a 1M solution of tetrabutlyammonium fluoride in tetrahydrofuran (17.2 ml, 17.2 mmol) was added in one portion. The reaction was stirred at room temperature for 2 h then diluted with ethyl acetate (30 ml) and brine (30 ml), the organic layer was dried over sodium sulfate, filtered and concentrated in vacuo. The reaction was purified by column chromatography using hexane: ethyl acetate as eluent to afford the named product (3.44 g, 79% over 2 steps); Rf (ethyl acetate:hexane 1:1) 0.11, LCMS Rt=2.85 min, m/z (ES−) 279 (M−H).
Name
N-[2-(tert-butyldiphenylsilanyloxy)-ethyl]-2-chloro-5-nitro-benzenesulfonamide
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
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17.2 mL
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solvent
Reaction Step Two
Name
ethyl acetate hexane
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0 (± 1) mol
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reactant
Reaction Step Three
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50 mL
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solvent
Reaction Step Four
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30 mL
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solvent
Reaction Step Five
Name
brine
Quantity
30 mL
Type
solvent
Reaction Step Five

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